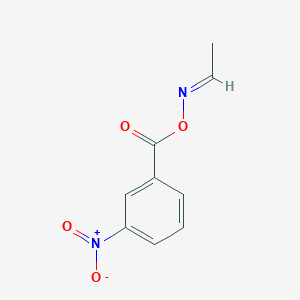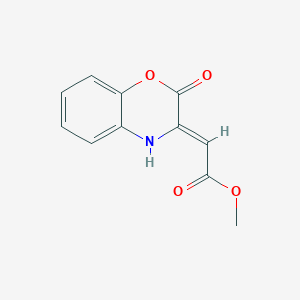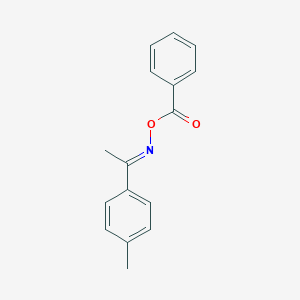
(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H14Cl2O3 . It has a molecular weight of 337.2g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 3,4-dichlorophenyl group and a 2,4-dimethoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Mechanisms of Bond Cleavage and Acidolysis in Lignin Model Compounds
The study by Yokoyama (2015) revisits the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds, highlighting the different reaction pathways in C6-C2 and C6-C3 type model compounds. The presence of a γ-hydroxymethyl group significantly influences the reaction mechanism, with the hydride transfer mechanism playing a critical role in the acidolysis process. This research provides insight into the complex chemical reactions involved in lignin degradation, which is essential for the development of efficient processes for lignin valorization and the sustainable production of chemicals and fuels from biomass. T. Yokoyama, 2015.
Impact of Organochlorine Compounds on Aquatic Environments
Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. Their review of scientific data concluded that chlorophenols exert moderate toxic effects on mammalian and aquatic life, with the potential for significant toxicity upon long-term exposure. This research is crucial for understanding the environmental consequences of organochlorine compound contamination and for guiding the development of strategies to mitigate their impact on ecosystems. K. Krijgsheld & A. D. Gen, 1986.
Global Trends in 2,4-D Herbicide Toxicity Research
Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies on the toxicity and mutagenicity of the 2,4-D herbicide. Their work provides a comprehensive overview of the research landscape, identifying key areas of focus such as occupational risk, neurotoxicity, resistance or tolerance to herbicides, and the effects on non-target aquatic species. This analysis is essential for directing future research efforts toward understanding the environmental and health impacts of 2,4-D and for developing effective mitigation strategies. Natana Raquel Zuanazzi et al., 2020.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)5-8-16(20)12-4-7-14(18)15(19)9-12/h3-10H,1-2H3/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZPSHGRCENCN-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyanophenyl 3-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B411846.png)

![2-({[1-(1-Adamantyl)ethyl]imino}methyl)phenol](/img/structure/B411849.png)
![N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]benzenesulfonamide](/img/structure/B411852.png)





![4-({[(Anilinocarbonyl)oxy]imino}methyl)-1-methoxy-2-nitrobenzene](/img/structure/B411862.png)
![N-[4-(3-{3-nitrophenyl}acryloyl)phenyl]acetamide](/img/structure/B411863.png)
![7-oxo-N-phenyl-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3-carboxamide](/img/structure/B411865.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}-17-octadecenoic acid](/img/structure/B411866.png)
